N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
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Overview
Description
“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” is a synthetic organic compound that features a combination of azepane, thiophene, and fluorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Fluorobenzamide Moiety: The final step often involves the formation of the amide bond between the azepane-thiophene intermediate and 2-fluorobenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They can serve as lead compounds in drug discovery.
Medicine
In medicinal chemistry, “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity. The azepane ring could enhance binding affinity, while the thiophene and fluorobenzamide groups might contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
- N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
Uniqueness
“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” is unique due to the presence of the azepane ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to its piperidine or morpholine analogs. This uniqueness can translate to differences in biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c20-17-8-4-3-7-16(17)19(23)21-13-18(15-9-12-24-14-15)22-10-5-1-2-6-11-22/h3-4,7-9,12,14,18H,1-2,5-6,10-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSWXIURBRGMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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